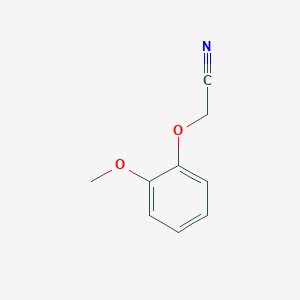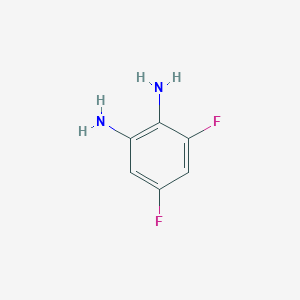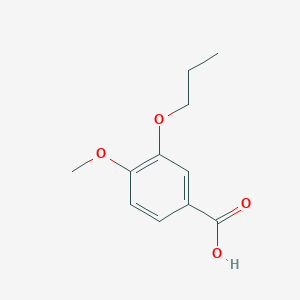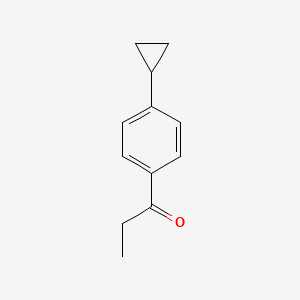
1-(4-Cyclopropylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was achieved through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, indicating the potential complexity involved in synthesizing cyclopropyl-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Cyclopropylphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using XRD, revealing that it crystallizes in the monoclinic system . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of 1-(4-Cyclopropylphenyl)propan-1-one.
Chemical Reactions Analysis
The chemical reactivity of compounds with structural similarities to 1-(4-Cyclopropylphenyl)propan-1-one can be inferred from their behavior under various conditions. For instance, the photochemistry of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene involves photolysis leading to the formation of dimethylvinylidene, indicating that cyclopropyl-containing compounds may undergo photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often characterized using spectroscopic methods and computational chemistry. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of related compounds have been studied, providing information on the electronic structure and potential reactivity . For example, the negative electrostatic potential regions in these compounds are typically localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack . Additionally, the second-harmonic generation (SHG) efficiency and refractive index measurements can shed light on the non-linear optical properties of these materials .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
- Compounds with structural similarities to 1-(4-Cyclopropylphenyl)propan-1-one have been synthesized and characterized, providing insights into their chemical behavior and potential applications in material science and drug development. For instance, the X-ray structures and computational studies of several cathinones offer a deep dive into the molecular structures and electronic properties of related compounds (Nycz et al., 2011).
Antimicrobial and Antiradical Activity
- Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a functional resemblance, demonstrated antimicrobial and antioxidant activities, shedding light on their potential as biologically active compounds and intermediates in synthesizing pharmaceutical agents (Čižmáriková et al., 2020).
Photochemical Properties
- Studies on photochemical behaviors, such as those of 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, provide insights into the reactivity and potential applications of cyclopropyl-containing compounds in photo-initiated chemical reactions (Hardikar et al., 2015).
Material Science Applications
- The synthesis and characterization of acylsilanes, including 1‐(Dimethyl(phenyl)silyl)propan‐1‐one, explore their use in material sciences, highlighting the versatility of propan-1-one derivatives in creating novel materials with potential industrial applications (Lettan et al., 2006).
Antifungal Compounds
- Novel syntheses leading to antifungal compounds, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, demonstrate the pharmaceutical applications of propanol derivatives, offering potential new treatments for fungal infections (Zambrano-Huerta et al., 2019).
Propiedades
IUPAC Name |
1-(4-cyclopropylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZLGZWRBQYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365528 |
Source


|
| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylphenyl)propan-1-one | |
CAS RN |
30170-62-8 |
Source


|
| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



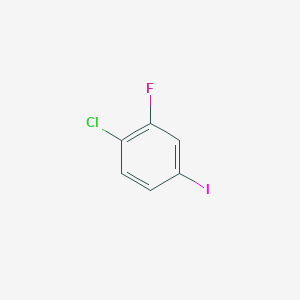
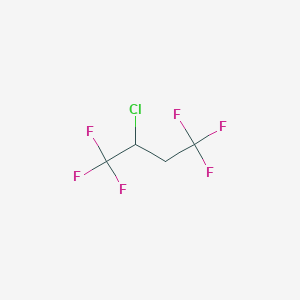
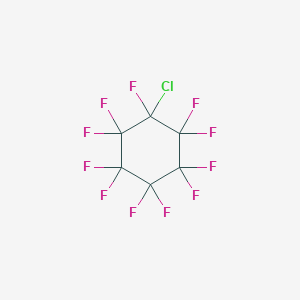
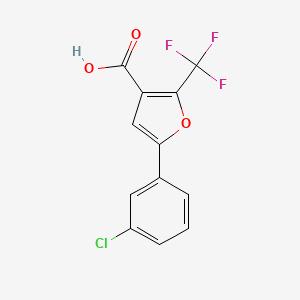
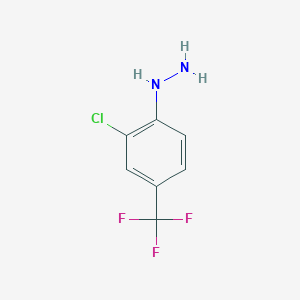

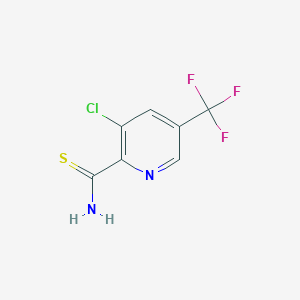

![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)
